BMS-615

TLR antagonism receptor selectivity autoimmune disease

BMS-615 is the only orally bioavailable small molecule that simultaneously blocks TLR7, TLR8, and TLR9 while sparing TLR3 and TLR4. Unlike dual TLR7/8 antagonists, it enables complete interrogation of all three endosomal nucleic acid sensors in a single experiment, eliminating co-administration artifacts. Validated in human PBMC/whole blood (IL-6 IC50: TLR7 5.7, TLR8 5.1, TLR9 320 nM) and in vivo SLE/psoriasis models (plasma EC50: TLR7 2.4, TLR9 25 nM). The ~70-fold TLR7-over-TLR9 selectivity window supports concentration-titration studies to dissect pathway-specific cytokine outputs. Supplied as off-white to pale yellow solid, ≥98% pure by HPLC.

Molecular Formula C27H37N3O2
Molecular Weight 435.6 g/mol
Cat. No. B8236793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-615
Molecular FormulaC27H37N3O2
Molecular Weight435.6 g/mol
Structural Identifiers
SMILESCC(C)C1=C(NC2=C1C=C(C=C2)C3CCN(CC3)CCNC)C4=CC(=C(C=C4)OC)OC
InChIInChI=1S/C27H37N3O2/c1-18(2)26-22-16-20(19-10-13-30(14-11-19)15-12-28-3)6-8-23(22)29-27(26)21-7-9-24(31-4)25(17-21)32-5/h6-9,16-19,28-29H,10-15H2,1-5H3
InChIKeyUKYUETHIPBXYBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BMS-615 (TLR7/8/9-IN-1): What Scientific and Industrial Buyers Need to Know Before Procuring This Triple Toll-Like Receptor Antagonist


BMS-615 (also cataloged as TLR7/8/9-IN-1 or compound 7f) is a 2‑phenylindole‑based small‑molecule antagonist of endosomal Toll‑like receptors 7, 8, and 9 [1]. Discovered and optimized by Bristol‑Myers Squibb, it was the first orally bioavailable tool compound reported to simultaneously block signaling through all three nucleic‑acid‑sensing TLRs (TLR7, TLR8, TLR9) while sparing the dsRNA sensor TLR3 and the cell‑surface LPS sensor TLR4 [1] . The compound is supplied as a solid (off‑white to pale yellow, ≥98% purity by HPLC), is soluble in DMSO, and is intended exclusively for non‑human, laboratory research use in immunology, inflammation, and autoimmune disease models .

Why BMS-615 Cannot Be Casually Replaced by a Generic TLR7/8 or TLR7/9 Antagonist


Small‑molecule TLR antagonists are not interchangeable reagents. Compounds within this pharmacological class display sharply divergent receptor‑subtype selectivity profiles: the clinical candidate M5049 (Enpatoran) and the advanced tool BMS‑905 are dual TLR7/8 inhibitors that lack meaningful TLR9 activity [1] [2], while AT791 and TIC10g preferentially target TLR7/9 . An investigator who needs to interrogate all three endosomal nucleic‑acid sensors in a single experiment, or who requires the specific cytokine‑suppression signature that results from concomitant TLR7, TLR8, and TLR9 blockade, would obtain fundamentally different results if a dual‑ or single‑target antagonist were substituted. The quantitative evidence below documents precisely where BMS‑615 departs from its closest structural and functional analogs, enabling an evidence‑driven procurement decision [3].

BMS-615 Quantitative Evidence Guide: Direct Comparator Data for Procurement Decisions


Triple TLR7/8/9 Target Engagement vs. TLR7/8-Only Antagonists M5049 and BMS-905

BMS-615 is one of a very small number of compounds that inhibit all three endosomal nucleic‑acid‑sensing TLRs. In head‑to‑head cellular profiling reported in the primary discovery publication, compound 7f (BMS-615) antagonized TLR7, TLR8, and TLR9 in NF‑κB reporter assays, whereas closely related 2‑phenylindole analogs showed varying selectivity patterns [1]. By contrast, the clinically evaluated compound M5049 (Enpatoran) is devoid of TLR9 activity (HEK293 NF‑κB reporter IC50 >10 000 nM for TLR9) [2], and the 2‑pyridinylindole BMS‑905 is a dual TLR7/8 antagonist that spares TLR9 [3]. For studies requiring simultaneous interrogation of TLR7‑, TLR8‑, and TLR9‑driven pathways, BMS‑615 is the only compound in this comparator set that provides triple coverage from a single chemical agent.

TLR antagonism receptor selectivity autoimmune disease

NF-κB Reporter Assay Potency: BMS-615 IC50 Values on TLR7, TLR8, and TLR9 vs. TLR7/8/9 Antagonist 2

In HEK293 NF‑κB reporter assays, BMS-615 (compound 7f) inhibited TLR7‑, TLR8‑, and TLR9‑mediated signaling with IC50 values of 10 nM, 17 nM, and 700 nM, respectively [1]. The structurally unrelated comparator TLR7/8/9 antagonist 2, tested in analogous HEK/hTLR reporter systems, displayed IC50 values of 11 nM (TLR7), 29 nM (TLR8), and 52 nM (TLR9) . While potencies at TLR7 and TLR8 are comparable, BMS-615 shows a larger selectivity window for TLR9 (~70‑fold vs. TLR7) compared with TLR7/8/9 antagonist 2 (~5‑fold vs. TLR7). This differential TLR9‑to‑TLR7 selectivity ratio may influence the breadth of cytokine suppression observed in complex immune cell mixtures where TLR9 plays a dominant role.

TLR7 TLR8 TLR9 NF-κB reporter assay IC50

Human Whole Blood IL-6 Suppression Potency: BMS-615 vs. M5049 (Enpatoran)

In a physiologically relevant human whole‑blood (mWB) assay measuring inhibition of agonist‑induced IL‑6 production, BMS-615 suppressed TLR7‑, TLR8‑, and TLR9‑driven responses with IC50 values of 5.7 nM, 5.1 nM, and 320 nM, respectively . The dual TLR7/8 inhibitor M5049 (Enpatoran), tested in a comparable whole‑blood IL‑6 assay, showed an IC50 of 2.2 nM for TLR7/8‑mediated IL‑6 release but provided no measurable TLR9 blockade . These data confirm that BMS‑615 retains nanomolar potency in a complex, protein‑rich biological matrix for all three targets, while M5049 sacrifices TLR9 coverage for slightly higher potency on TLR7/8.

human whole blood assay IL-6 inhibition TLR7 TLR8 TLR9

In Vivo Mouse Pharmacodynamic Model: Plasma EC50 for TLR7 and TLR9 Cytokine Suppression

BMS-615 is one of very few TLR7/8/9 antagonists for which in vivo pharmacodynamic (PD) data have been publicly disclosed. Following oral administration to mice, BMS-615 dose‑dependently reduced plasma IL‑6 levels elicited by the TLR7 agonist gardiquimod (plasma EC50 = 2.4 nM) or the TLR9 agonist ODN1585 (plasma EC50 = 25 nM) . In contrast, the dual TLR7/8 inhibitor BMS‑905, while evaluated in rodent PK/PD studies, was designed to exclude TLR9 activity and thus cannot produce comparable dual TLR7‑TLR9 PD data [1]. For M5049, published in vivo PD data focus on TLR7/8‑mediated endpoints without addressable TLR9 pharmacodynamics [2]. The availability of paired plasma EC50 values for both TLR7 and TLR9 pathways under oral dosing conditions is a distinguishing feature of the BMS-615 data package.

in vivo pharmacodynamics mouse model oral dosing EC50

Selectivity Window Against TLR3 and TLR4 Confirmed by Negative Reporter Assay Data

BMS-615 was counter‑screened against human TLR3 and TLR4 in NF‑κB reporter assays and showed no measurable inhibition at concentrations up to the highest tested range . This negative data is consistent with the selectivity profile reported for M5049, which also lacks activity on TLR3, TLR4, and TLR9, and for BMS‑905, which is selective for TLR7/8 over TLR3, TLR4, and TLR9 [1] [2]. While all three compounds spare the dsRNA sensor TLR3 and the LPS sensor TLR4, BMS‑615 is the only one that combines this TLR3/TLR4‑sparing profile with retained TLR9 antagonism. The combination of positive triple‑target activity (TLR7/8/9) and confirmed inactivity on TLR3/4 reduces the risk of confounding off‑target effects when interpreting cytokine signatures in mixed immune cell preparations.

TLR selectivity TLR3 TLR4 off-target counter-screening

Optimal Use Cases for BMS-615 Based on Its Quantitatively Documented Differentiation


Simultaneous Pharmacological Blockade of TLR7, TLR8, and TLR9 in Mixed Immune Cell Populations

In primary human peripheral blood mononuclear cell (PBMC) or whole blood assays, BMS-615 is used to block all three endosomal nucleic‑acid‑sensing pathways in a single treatment condition. Because BMS-615 inhibits TLR7‑, TLR8‑, and TLR9‑driven IL‑6 production in human whole blood (IC50 5.7, 5.1, and 320 nM, respectively) [1], a single compound addition can replace the combination of a dual TLR7/8 antagonist (e.g., M5049) and a separate TLR9 blocker, reducing the number of experimental arms and avoiding potential drug‑drug interaction artifacts .

In Vivo Preclinical Models of TLR7/TLR9‑Driven Autoimmune Disease (Oral Dosing)

BMS-615 is the tool compound of choice for mouse models of systemic lupus erythematosus (SLE) and psoriasis where both TLR7 (ssRNA‑responsive) and TLR9 (CpG‑DNA‑responsive) pathways contribute to disease pathogenesis [1]. The published in vivo PD data – plasma EC50 values of 2.4 nM (TLR7) and 25 nM (TLR9) following oral dosing – allow investigators to select doses that achieve desired levels of TLR7 vs. TLR9 coverage without extensive pilot PK studies . In the primary discovery paper, oral dosing of compound 7f demonstrated efficacy in preclinical autoimmune disease models, validating the translational relevance of the compound [1].

Dissecting TLR7‑ vs. TLR9‑Specific Contributions to Immune Complex‑Driven Inflammation

The ~70‑fold selectivity window of BMS-615 for TLR7 over TLR9 in NF‑κB reporter assays (IC50 10 nM vs. 700 nM) [1], together with the ~10‑fold EC50 ratio in vivo (2.4 nM vs. 25 nM) , enables concentration‑titration experiments where TLR7 blockade is achieved at low nanomolar concentrations while TLR9 blockade requires higher concentrations. This property is valuable for mechanistic studies that aim to assign specific cytokine outputs to TLR7 vs. TLR9 activation in immune complex‑stimulated cells, particularly in the context of anti‑dsDNA autoantibody responses [2].

Pharmacological Validation Studies Requiring Oral Bioavailability and Triple‑Target Coverage in a Single Chemical Entity

For target‑validation programs where the goal is to establish the therapeutic potential of combined TLR7/8/9 inhibition, BMS-615 represents the best‑characterized single small molecule with oral bioavailability and in vivo proof‑of‑concept data [1] . Unlike the clinical candidate M5049, which lacks TLR9 activity and is limited to TLR7/8 biology, or the preclinical tool BMS‑905, which shares the TLR9 gap, BMS-615 enables researchers to test the hypothesis that triple inhibition is superior to dual inhibition without the confounding variables introduced by co‑administration of two separate antagonists with different pharmacokinetic profiles [2] [3].

Quote Request

Request a Quote for BMS-615

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.